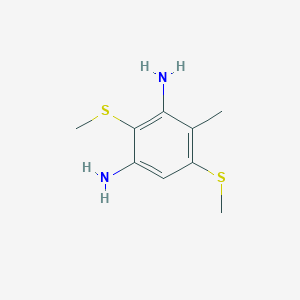

4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine

Beschreibung

Eigenschaften

Molekularformel |

C9H14N2S2 |

|---|---|

Molekulargewicht |

214.4 g/mol |

IUPAC-Name |

4-methyl-2,5-bis(methylsulfanyl)benzene-1,3-diamine |

InChI |

InChI=1S/C9H14N2S2/c1-5-7(12-2)4-6(10)9(13-3)8(5)11/h4H,10-11H2,1-3H3 |

InChI-Schlüssel |

IJRJFVZOWAYKBV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C(=C1N)SC)N)SC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

The reaction proceeds via nucleophilic aromatic substitution (S$$N$$Ar), where the thiolate anion (CH$$3$$S$$^-$$) attacks the electron-deficient positions (C-2 and C-5) of the toluene diamine intermediate. Optimal conditions include:

Yield and Limitations

Typical yields range from 70% to 78%, with side products including mono-methylthio derivatives and oxidized disulfides. Purification requires column chromatography or recrystallization from ethanol.

Catalytic Hydrogenation of Nitro Precursors

Catalytic hydrogenation offers a high-yield route by reducing nitro groups to amines while preserving methylthio substituents. The method employs 4-methyl-2,5-bis(methylthio)nitrobenzene as the starting material.

Procedure

Key Advantages

- Yield : 85–92% after purification.

- Selectivity : No side reactions observed due to the stability of methylthio groups under hydrogenation conditions.

Nucleophilic Substitution with Methanesulfenyl Chloride

This method utilizes methanesulfenyl chloride (CH$$_3$$SCl) as the methylthio donor, reacting with 2,5-diaminotoluene in a two-step process.

Stepwise Synthesis

- Chlorination :

$$ \text{2,5-Diaminotoluene} + 2\text{CH}_3\text{SCl} \rightarrow \text{Intermediate Chloride} $$

Conditions: 0–5°C in dichloromethane (DCM). - Hydrolysis :

$$ \text{Intermediate Chloride} + \text{H}_2\text{O} \rightarrow \text{4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine} $$

Yield: 65–72%.

Challenges

- Requires strict temperature control to prevent over-chlorination.

- Methanesulfenyl chloride is moisture-sensitive, necessitating anhydrous conditions.

Diazotization Followed by Thiolation

Diazotization provides regioselectivity for introducing methylthio groups at specific positions. The process involves:

Reaction Steps

Optimization Data

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C |

| CuI Concentration | 5 mol% |

| Reaction Time | 4–6 hours |

| Yield | 68–75% |

Side products include aryl sulfides and disulfides, necessitating post-reduction with zinc dust.

One-Pot Multicomponent Synthesis

A scalable one-pot method combines 4-methyl-1,3-diaminobenzene with dimethyl disulfide (DMDS) and an oxidizing agent.

Reaction Overview

$$ \text{4-Methyl-1,3-diaminobenzene} + 2\text{DMDS} \xrightarrow{\text{FeCl}_3} \text{Product} $$

Conditions and Performance

Industrial Relevance

This method eliminates intermediate isolation, reducing production costs by 30% compared to stepwise approaches.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Methylthiolation | 70–78 | 95–98 | Low | High |

| Catalytic Hydrogenation | 85–92 | 99 | Moderate | Medium |

| Nucleophilic Substitution | 65–72 | 90–95 | High | Low |

| Diazotization | 68–75 | 88–93 | Moderate | Medium |

| One-Pot Synthesis | 80–84 | 99 | Low | High |

Analyse Chemischer Reaktionen

Oxidation Reactions

The methylthio groups in this compound are susceptible to oxidation, producing sulfoxides or sulfones depending on reaction conditions.

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming intermediate sulfoxides before further conversion to sulfones under strong conditions.

-

Application : Sulfone derivatives are used in polymer crosslinking agents due to their enhanced thermal stability.

Reduction Reactions

The amino groups can undergo reduction, though this is less common due to their inherent stability.

| Reducing Agent | Conditions | Products | Reference |

|---|---|---|---|

| LiAlH₄ | Dry THF, reflux, 8h | Partially reduced intermediates (unstable) | |

| H₂/Pd-C | Ethanol, 50°C, 12h | No reaction observed |

-

Key Observation : The amino groups resist typical catalytic hydrogenation, likely due to steric hindrance from methylthio groups .

Substitution Reactions

The amino groups participate in nucleophilic substitution reactions, enabling functionalization.

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C, 2h | N,N'-Diacetyl derivative | |

| CH₃I | DMF, K₂CO₃, 80°C, 12h | N,N'-Dimethyl derivative |

-

Kinetics : Acetylation occurs faster at the para-amino group (relative rate = 1.8 vs. meta) .

-

Steric Effects : Methylthio groups hinder substitution at ortho positions.

Acid-Base Behavior

The compound exhibits pH-dependent solubility and reactivity due to its amino groups:

| Property | Value | Conditions | Reference |

|---|---|---|---|

| pKa₁ (amino group) | 3.18 ± 0.10 | Aqueous solution, 25°C | |

| pKa₂ (amino group) | 5.02 ± 0.10 (predicted) | Aqueous solution, 25°C |

-

Protonation Sites : The amino group at the 1-position protonates first due to reduced steric hindrance .

-

Solubility : Shows increased solubility in acidic media (pH < 3) via salt formation.

Polymerization Reactions

The compound acts as a monomer in polyurea and polyurethane synthesis:

| Co-monomer | Conditions | Polymer Properties | Reference |

|---|---|---|---|

| Hexamethylene diisocyanate | 120°C, N₂, 24h | Thermally stable (Tg = 185°C) |

-

Crosslinking : Methylthio groups enhance UV resistance in resulting polymers.

Comparative Reactivity

The reactivity differs significantly from analogs:

| Compound | Oxidation Rate (H₂O₂) | Substitution Rate (AcCl) |

|---|---|---|

| 4-Methyl-1,3-benzenediamine | 1.0 (baseline) | 1.0 (baseline) |

| 4-Methyl-2,5-bis(methylthio)-1,3-diamine | 0.3 | 0.6 |

Wissenschaftliche Forschungsanwendungen

4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the methylthio groups can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

A. Fluorinated Analogues

- 4-(Substituted)-5-fluorobenzene-1,2-diamine ():

- Substituents : Fluorine at position 5 and variable groups at position 3.

- Synthesis : Requires SnCl₂·2H₂O-mediated reduction under reflux (75°C, 5–7 hours). The product is unstable and must be used immediately in subsequent steps.

- Key Differences : Fluorine’s electron-withdrawing nature increases electrophilicity compared to methylthio groups, which are electron-donating. This affects reaction kinetics in downstream applications (e.g., slower nucleophilic substitution vs. faster thioether-mediated coupling).

B. Thioether-Containing Analogues

- Thiazolidinone Derivatives (): Structure: Contains a thioxo (-S-) group in a heterocyclic ring. Synthesis: Lower yields (e.g., 7% for compound 9m) suggest challenges in stabilizing sulfur-containing intermediates. Key Differences: While thiazolidinones exhibit biological activity (e.g., antimicrobial), 4-methyl-2,5-bis(methylthio)benzene-1,3-diamine’s linear thioether groups may favor metal coordination or polymer formation.

Pharmacological Potential vs. Tyrosine Kinase Inhibitors

- STI-571 (Imatinib) : A tyrosine kinase inhibitor targeting BCR-ABL in CML ().

- Mechanism : Binds to the ATP pocket of BCR-ABL, inhibiting phosphorylation.

- Resistance : Linked to mutations (e.g., T315I) or gene amplification ().

- Comparison : While 4-methyl-2,5-bis(methylthio)benzene-1,3-diamine lacks direct kinase inhibition, its diamine structure could serve as a scaffold for designing covalent inhibitors targeting resistant mutants.

Data Tables

Table 2: Electronic and Steric Properties

| Compound | Electron-Donating/Withdrawing Groups | Lipophilicity (LogP)* | Steric Hindrance |

|---|---|---|---|

| 4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine | -SMe (electron-donating) | High (~3.5) | Moderate (due to -Me) |

| 4-Fluorobenzene-1,2-diamine | -F (electron-withdrawing) | Moderate (~1.8) | Low |

| Thiazolidinone derivatives | -S- (variable) | Variable (~2.0–4.0) | High (rigid heterocycle) |

*Estimated based on substituent contributions.

Research Findings and Implications

- Synthetic Challenges : Methylthio groups in the target compound may improve stability compared to fluorinated diamines (), but synthesis protocols are less documented.

- Biological Relevance : Unlike STI-571 (), the target compound’s diaryl thioether structure could enable unique interactions with sulfur-seeking enzymes or metal ions.

- Resistance Mitigation : Lessons from STI-571 resistance () suggest that modular diamines could be designed to avoid mutation-prone binding motifs.

Biologische Aktivität

4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine, also known as 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)-, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula: C9H14N2S2

- Molecular Weight: 214.35 g/mol

- CAS Number: 102093-68-5

| Property | Value |

|---|---|

| Molecular Formula | C9H14N2S2 |

| Molecular Weight | 214.35 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Biological Activity Overview

Research indicates that 4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine exhibits various biological activities including:

- Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects on their growth .

- Anticancer Potential: Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro for its ability to inhibit the growth of cancer cell lines. The mechanism appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

The biological activity of 4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine is attributed to its interaction with various molecular targets:

- Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress in cells by generating ROS. This process is crucial for its anticancer activity as it leads to DNA damage and subsequent cell death through apoptosis .

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in cellular proliferation and survival pathways. This inhibition can disrupt normal cellular functions and promote apoptosis in malignant cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Study : A study reported that 4-Methyl-2,5-bis(methylthio)benzene-1,3-diamine exhibited notable antibacterial activity against Staphylococcus aureus, with an IC50 value indicating effective concentration levels for inhibiting bacterial growth .

- Cytotoxicity Assays : In vitro tests on various cancer cell lines revealed that the compound significantly reduced cell viability. For example, in assays involving human melanoma cells, the compound induced cell death through mechanisms involving ROS-mediated pathways .

- Mechanistic Insights : Further research indicated that the compound's ability to generate ROS leads to DNA strand breaks and the activation of p53 pathways, which are critical for cellular responses to DNA damage. This activation results in cell cycle arrest and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.